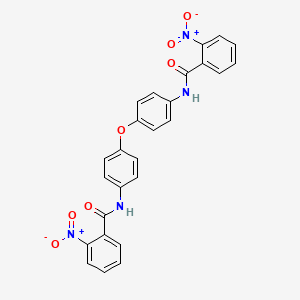
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide), commonly known as Oxydi-N,N-dinitrophenylamide (ODN), is a synthetic compound that has been widely used in scientific research for its anti-tumor properties. ODN is a small molecule that can penetrate cell membranes and target specific proteins involved in cancer cell growth, making it a promising tool for cancer therapy.
Wirkmechanismus
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) binds to the ATP-binding domain of HSP70 and blocks its chaperone activity, leading to protein misfolding and aggregation. This results in the activation of the unfolded protein response (UPR) pathway, which triggers cell death by apoptosis. N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) also inhibits the interaction between HSP70 and Bcl-2, a protein that promotes cell survival, further enhancing its anti-tumor effects.
Biochemical and Physiological Effects:
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) has been shown to induce apoptosis in cancer cells, as well as inhibit their migration and invasion. It also modulates the immune response by increasing the production of cytokines and activating immune cells such as natural killer cells and dendritic cells. N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) has been reported to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) is a relatively small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular protein-protein interactions. It can be used to investigate the role of HSP70 in cancer cell biology and to screen for potential inhibitors of this protein. However, N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) has limited solubility in water, which can affect its bioavailability and efficacy in vivo. Its mechanism of action is also complex and involves multiple pathways, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
Future research on N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) could focus on improving its bioavailability and efficacy in vivo by developing more soluble formulations or using drug delivery systems. It could also investigate the potential use of N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) in combination with other cancer therapies to enhance their effectiveness. Further studies could also explore the role of HSP70 in other diseases and conditions, such as neurodegenerative disorders and cardiovascular disease. Overall, N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) has the potential to be a valuable tool for cancer research and therapy, and further investigation could lead to new insights and treatments for this disease.
Synthesemethoden
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) can be synthesized by reacting 4,4'-dinitrodiphenyl ether with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide).
Wissenschaftliche Forschungsanwendungen
N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) works by binding to a specific protein called HSP70, which is overexpressed in cancer cells and plays a critical role in their survival and proliferation. By inhibiting HSP70, N,N'-(oxydi-4,1-phenylene)bis(2-nitrobenzamide) induces cancer cell death and sensitizes them to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O7/c31-25(21-5-1-3-7-23(21)29(33)34)27-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)28-26(32)22-6-2-4-8-24(22)30(35)36/h1-16H,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVXJCIEGOGYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5197234.png)
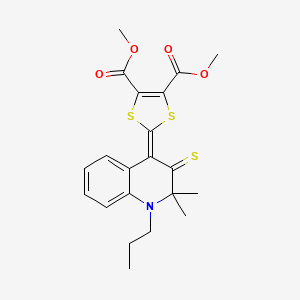
![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)
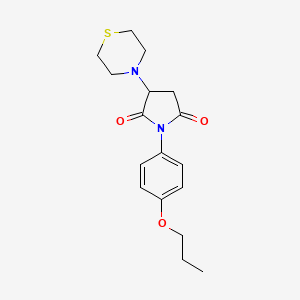
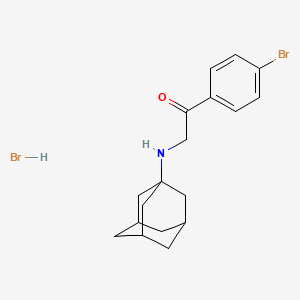
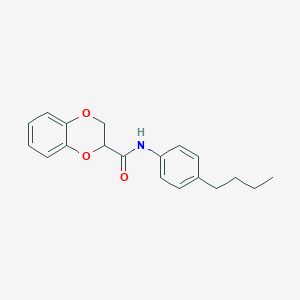
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)


![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(1-phenylethyl)acetamide]](/img/structure/B5197347.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)